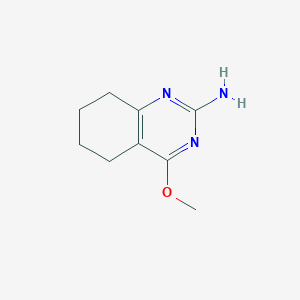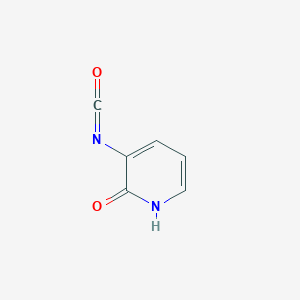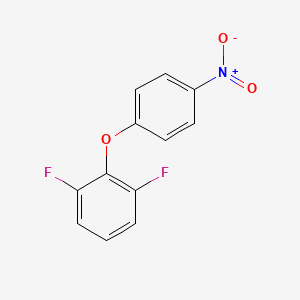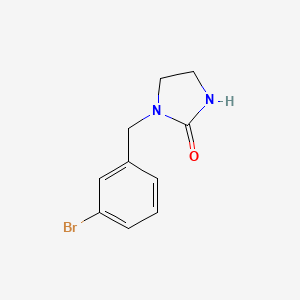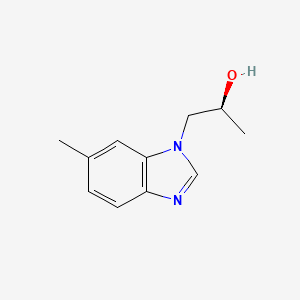
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is a chiral compound with a benzimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-(6-methyl-benzimidazol-1-yl)-ethanol: The non-chiral version of the compound.
2-(6-Methyl-benzimidazol-1-yl)-ethanol: Lacks the methyl group on the ethyl chain.
1-Methyl-2-(benzimidazol-1-yl)-ethanol: Lacks the methyl group on the benzimidazole ring.
Uniqueness
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methyl group on both the benzimidazole ring and the ethyl chain can also influence its chemical reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2S)-1-(6-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-10-11(5-8)13(7-12-10)6-9(2)14/h3-5,7,9,14H,6H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
NUCUHKBUOLFSGT-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=CN2C[C@H](C)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=CN2CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


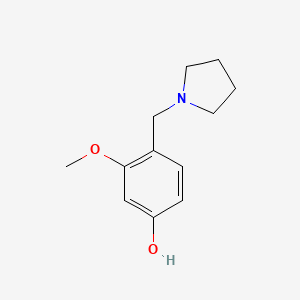


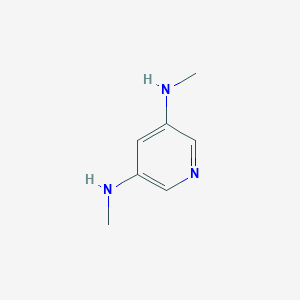

![5-Isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8685940.png)
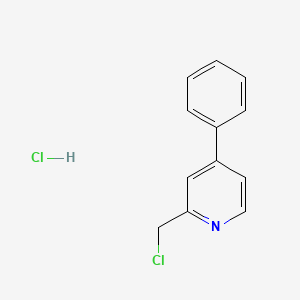
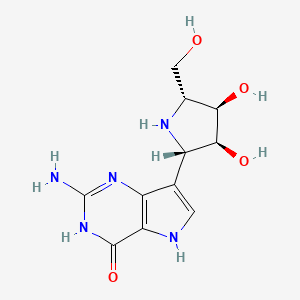

![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)
